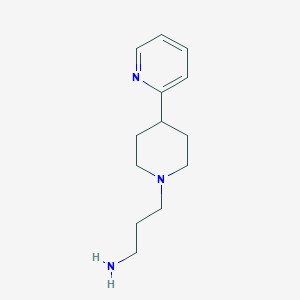
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine
Übersicht
Beschreibung
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring and an aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine typically involves the reaction of 4-(2-pyridyl)piperidine with 3-bromopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The aminopropyl group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, contributing to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler nitrogen-containing heterocycle with similar aromatic properties.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine ring in the compound.
4-(2-Pyridyl)piperidine: A precursor in the synthesis of 3-(4-(Pyridin-2-yl)piperidin-1-yl)propan-1-amine.
Uniqueness
This compound is unique due to the presence of both a pyridine ring and an aminopropyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
3-(4-pyridin-2-ylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H21N3/c14-7-3-9-16-10-5-12(6-11-16)13-4-1-2-8-15-13/h1-2,4,8,12H,3,5-7,9-11,14H2 |
InChI-Schlüssel |
WYJZKSPZJQCMII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=N2)CCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















